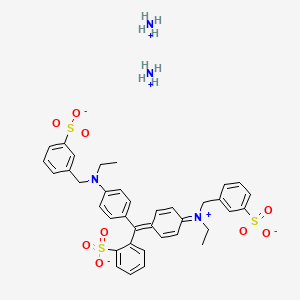
Cimatérol
Vue d'ensemble
Description
Cimaterol is a synthetic biologically active compound belonging to the class of beta-adrenergic agonists. It is known for its ability to activate muscle contraction, increase muscle protein synthesis, and reduce protein decomposition. This compound is often used in livestock and poultry breeding to promote muscle growth and improve meat quality. Cimaterol is a white crystalline solid that is almost insoluble in water but can be dissolved in organic solvents such as ethanol and dimethyl sulfoxide .
Applications De Recherche Scientifique
Cimaterol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on muscle growth and protein synthesis in animals.
Medicine: Investigated for its potential use in treating muscle wasting diseases and improving muscle mass in patients.
Industry: Used in livestock and poultry breeding to promote muscle growth and improve meat quality .
Mécanisme D'action
Cimaterol exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors on the surface of muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The compound primarily targets beta-1, beta-2, and beta-3 adrenergic receptors .
Activité Biologique
Cimaterol has been found to have a wide range of biological activities. In vivo studies have demonstrated that cimaterol can increase heart rate, respiratory rate, and blood pressure. It can also increase the production of catecholamines, such as epinephrine and norepinephrine. In vitro studies have demonstrated that cimaterol can stimulate cell proliferation and differentiation, as well as apoptosis.
Biochemical and Physiological Effects
Cimaterol has been found to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that cimaterol can increase the production of catecholamines, such as epinephrine and norepinephrine. It can also increase heart rate, respiratory rate, and blood pressure. In vitro studies have demonstrated that cimaterol can stimulate cell proliferation and differentiation, as well as apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cimaterol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective choice for researchers. Additionally, cimaterol is a non-selective beta-adrenergic agonist, meaning that it can be used to study the effects of beta-adrenergic agonists on a variety of physiological and biochemical processes. One limitation is that cimaterol has a relatively short half-life, making it difficult to study the long-term effects of beta-adrenergic agonists.
Orientations Futures
There are several potential future directions for research with cimaterol. One potential direction is to investigate the effects of cimaterol on metabolic processes, such as glucose and lipid metabolism. Additionally, further research could be conducted to explore the effects of cimaterol on the development and progression of various diseases, such as cancer and cardiovascular disease. Furthermore, research could be conducted to investigate the effects of cimaterol on the brain and nervous system, such as its effects on learning and memory. Finally, research could be conducted to explore the effects of cimaterol on the immune system, such as its effects on inflammation and autoimmune diseases.
Safety and Hazards
Cimaterol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Analyse Biochimique
Biochemical Properties
Cimaterol is a potent agonist of beta-adrenergic receptors . It interacts with these receptors, which are proteins, triggering a series of biochemical reactions. The nature of these interactions involves the binding of Cimaterol to the receptor, which then initiates a cascade of intracellular events .
Cellular Effects
Cimaterol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase protein gains in gastrocnemius plus plantaris muscles and reduce fat in all tissues studied in rats . It influences cell function by interacting with beta-adrenergic receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cimaterol exerts its effects at the molecular level through its interaction with beta-adrenergic receptors . This interaction leads to the activation or inhibition of enzymes, changes in gene expression, and ultimately, alterations in cellular function .
Temporal Effects in Laboratory Settings
In a study where rats were fed a diet containing Cimaterol for 12 days, it was observed that Cimaterol increased protein gains and reduced fat in all tissues studied . This indicates that the effects of Cimaterol can change over time in laboratory settings, potentially due to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cimaterol vary with different dosages in animal models. For instance, in a study where male Sprague-Dawley rats were fed on a diet containing 0, 25, or 150 mg Cimaterol/kg for 12 days, it was found that Cimaterol increased protein gains and reduced fat in all tissues studied .
Metabolic Pathways
The potential biomarkers of Cimaterol were found to be involved in several metabolic pathways, including pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .
Subcellular Localization
The subcellular localization of Cimaterol is not explicitly stated in the literature. Given its interaction with beta-adrenergic receptors, which are typically located on the cell membrane, it can be inferred that Cimaterol may localize to these areas within the cell .
Méthodes De Préparation
The preparation of Cimaterol is complex and typically involves chemical synthesis techniques. One common synthetic route includes the allylation reaction of 2-methoxy-5-ethylbenzoic acid, followed by a reaction with mercapto benzyl amine to obtain the final product . Industrial production methods often require precise control of reaction conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Cimaterol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. .
Comparaison Avec Des Composés Similaires
Cimaterol is similar to other beta-adrenergic agonists such as salbutamol, terbutaline, and ractopamine. it is unique in its specific binding affinity and effects on muscle growth. While all these compounds promote muscle growth and reduce fat deposition, Cimaterol has been shown to have a more pronounced effect on muscle protein synthesis and hypertrophy .
Similar Compounds
- Salbutamol
- Terbutaline
- Ractopamine
Cimaterol stands out due to its specific molecular structure and the resulting biological effects, making it a valuable compound in both scientific research and industrial applications.
Propriétés
IUPAC Name |
2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045652 | |
| Record name | Cimaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54239-37-1 | |
| Record name | Cimaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimaterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cimaterol exert its effects on skeletal muscle?
A1: Cimaterol interacts with β2-adrenergic receptors (β2AR) located on the surface of skeletal muscle cells. [] This interaction triggers a cascade of intracellular signaling events, leading to increased protein synthesis and decreased protein degradation. [, ] Cimaterol has been shown to increase RNA content and the RNA:protein ratio in muscle, indicating enhanced protein synthesis. [] Additionally, it reduces the activity of calcium-dependent proteinases (CDP) and their inhibitor calpastatin, suggesting a reduction in protein degradation. [, ]
Q2: Does cimaterol's effect on muscle vary depending on muscle fiber type?
A2: Research suggests that cimaterol may preferentially impact specific muscle fiber types. Studies in lambs found that while cimaterol increased the cross-sectional area of both type I and type II fibers, the increase was more pronounced in type II fibers. [] This suggests a potential for differential effects on muscle fiber composition.
Q3: Does cimaterol directly affect muscle cells, or are there intermediary factors involved?
A3: Evidence suggests that cimaterol can directly influence skeletal muscle cells. Studies using close arterial infusion of cimaterol in steer hindlimbs demonstrated increased net amino acid uptake and protein accretion in the treated limb, indicating a direct anabolic effect. []
Q4: How does cimaterol affect adipose tissue metabolism?
A4: Cimaterol generally reduces fat deposition in animals. [, , ] Studies show that while cimaterol may increase lipogenesis in some cases, it simultaneously decreases adipocyte size and overall fat mass. [] This suggests that the net effect of cimaterol is a reduction in fat deposition, potentially through enhanced lipolysis and altered adipocyte differentiation.
Q5: Does cimaterol affect energy expenditure?
A5: Cimaterol has been shown to increase energy expenditure in some studies. [, , ] This increase in energy expenditure could be attributed to several factors, including increased protein synthesis, altered metabolic rate, and potential thermogenic effects.
Q6: What is the molecular formula and weight of cimaterol?
A6: Cimaterol has the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol.
Q7: How does the structure of cimaterol relate to its activity as a β-agonist?
A7: As a β-agonist, cimaterol's structure shares similarities with other β-agonists like clenbuterol and salbutamol. The presence of a catechol ring with specific substitutions, along with an ethanolamine side chain, is crucial for binding to β2AR. [, ]
Q8: Have any studies investigated the impact of structural modifications on cimaterol's activity?
A8: While the provided research focuses primarily on cimaterol itself, related studies highlight the impact of even subtle structural modifications on the potency and selectivity of β-agonists. Small changes in the substituents on the catechol ring or the ethanolamine side chain can significantly alter receptor binding affinity and downstream effects. []
Q9: How is cimaterol metabolized and excreted?
A9: While specific metabolic pathways were not extensively detailed in the provided research, cimaterol, like other β-agonists, is primarily metabolized in the liver. [] It is likely subject to phase I and phase II metabolism, involving oxidation and conjugation reactions, respectively. Excretion routes may involve both urine and bile.
Q10: Are there differences in cimaterol's pharmacokinetics between species?
A10: While direct comparisons weren't a focus in the provided research, variations in drug metabolism and elimination pathways across species are well-documented. [] Therefore, it's plausible that cimaterol's pharmacokinetics could differ between, for example, rats, lambs, and cattle.
Q11: What types of in vivo models have been used to study cimaterol's effects?
A11: The provided research employed various animal models, including rats, lambs, steers, pigs, rabbits, and mice, to investigate cimaterol's effects on growth, body composition, and metabolism. [1-28] These models provide valuable insights into the compound's potential benefits and drawbacks.
Q12: Has cimaterol been tested in human clinical trials?
A12: The provided research focuses solely on animal studies. While cimaterol has shown efficacy in promoting lean mass accretion in animals, human trials would be essential to assess its safety, efficacy, and potential applications in a clinical setting.
Q13: What are the known toxicological effects of cimaterol?
A13: While cimaterol generally enhances growth and lean mass, some studies have reported potential adverse effects. In pigs, high doses of cimaterol were associated with an increased incidence of hoof lesions. [] This highlights the importance of carefully evaluating the dose-dependent effects of cimaterol and its potential long-term consequences.
Q14: Are there alternative compounds with similar effects to cimaterol?
A14: Cimaterol belongs to the β-agonist class of compounds, which includes other growth promoters such as clenbuterol, salbutamol, and ractopamine. [, ] While these compounds share some similarities in their mechanism of action, they may exhibit differences in potency, selectivity, and potential adverse effects.
Q15: What analytical techniques are commonly used to study cimaterol?
A15: Various analytical methods are employed to quantify cimaterol in biological samples and feed. High-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used. Capillary electrophoresis (CE) with amperometric detection has also been explored for cimaterol analysis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



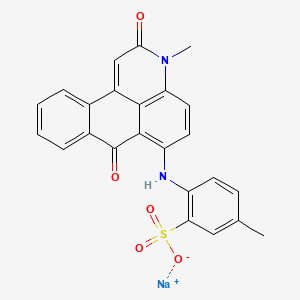
![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
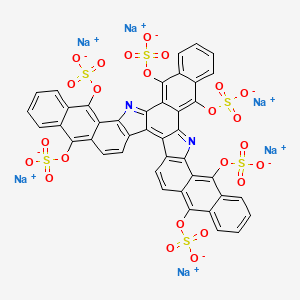
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)
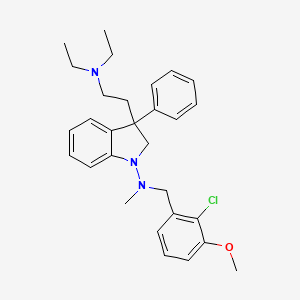
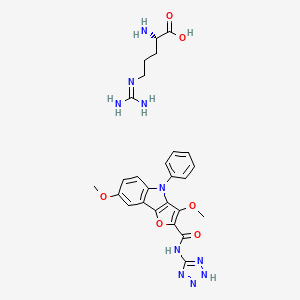
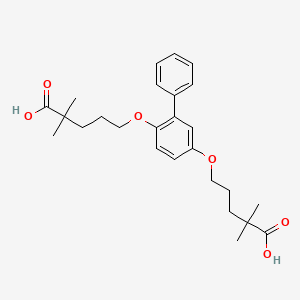
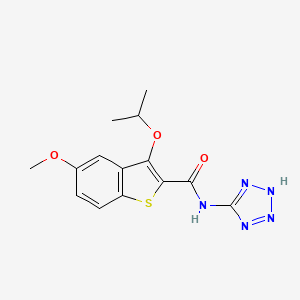


![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)

